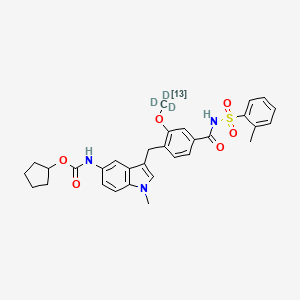![molecular formula C38H58N6O7S B12421777 (2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon-11, often referred to as C-11, is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes . It is produced using a cyclotron and is widely used in positron emission tomography (PET) imaging due to its ability to label a variety of biologically relevant molecules without altering their natural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced through the bombardment of nitrogen gas with protons, resulting in the formation of [11C]carbon dioxide . This precursor can then be converted into various secondary precursors, such as [11C]methyl iodide, which are used in further synthesis .
Industrial Production Methods
In industrial settings, the production of Carbon-11 involves the use of high-energy cyclotrons to generate the radionuclide. The process requires precise control of reaction conditions to ensure high purity and specific activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbon-11 undergoes a variety of chemical reactions, including:
Oxidation: Conversion of [11C]carbon monoxide to [11C]carbon dioxide.
Reduction: Reduction of [11C]carbon dioxide to [11C]methanol.
Substitution: Formation of [11C]methyl iodide from [11C]carbon dioxide.
Common Reagents and Conditions
Common reagents used in Carbon-11 chemistry include organic bases for carbon dioxide fixation and transition metals for catalysis . Reaction conditions often involve low pressures and temperatures to maintain the integrity of the radionuclide .
Major Products
Major products formed from Carbon-11 reactions include [11C]methyl iodide, [11C]carbon monoxide, and various [11C]labeled pharmaceuticals .
Scientific Research Applications
Carbon-11 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some key applications include:
Chemistry: Used in the synthesis of radiopharmaceuticals for PET imaging.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in the diagnosis and monitoring of diseases such as cancer and neurological disorders.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Carbon-11 involves its incorporation into biologically relevant molecules, allowing for the tracking of these molecules within the body using PET imaging . The positron emission from Carbon-11 interacts with electrons in the body, producing gamma rays that are detected by the PET scanner . This enables the visualization of biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbon-11 include other positron-emitting radionuclides such as Nitrogen-13, Oxygen-15, and Fluorine-18 .
Uniqueness
Carbon-11 is unique due to its ability to label a wide range of molecules without altering their natural properties, making it an ideal tracer for studying biological processes . Its short half-life also allows for multiple scans within a short period, reducing the radiation dose to the subject .
Properties
Molecular Formula |
C38H58N6O7S |
|---|---|
Molecular Weight |
743.0 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1,2-dimethylpyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C38H58N6O7S/c1-10-23(4)32(42-37(50)38(7)16-11-17-43(38)8)35(47)44(9)30(22(2)3)20-31(51-25(6)45)34-41-29(21-52-34)33(46)40-28(18-24(5)36(48)49)19-26-12-14-27(39)15-13-26/h12-15,21-24,28,30-32H,10-11,16-20,39H2,1-9H3,(H,40,46)(H,42,50)(H,48,49)/t23-,24-,28+,30+,31+,32-,38+/m0/s1 |
InChI Key |
YYYFRRSYTVJIOE-WWAIPBPMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)N)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@]3(CCCN3C)C |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)N)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3(CCCN3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
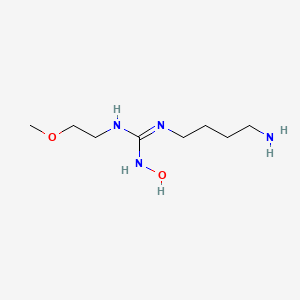
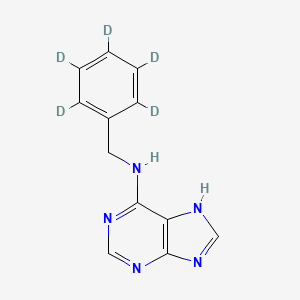
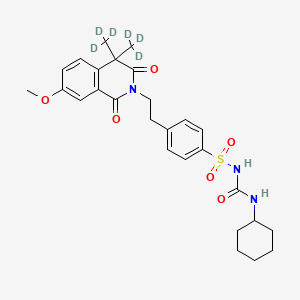
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

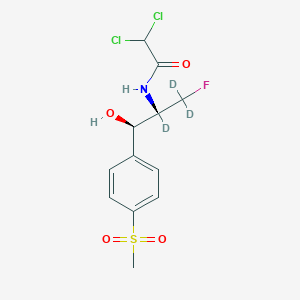

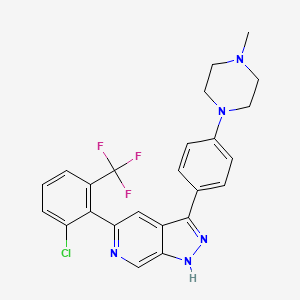

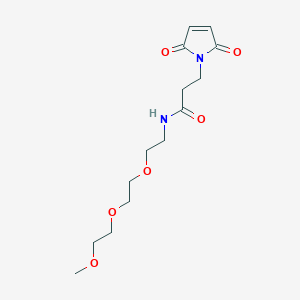
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
